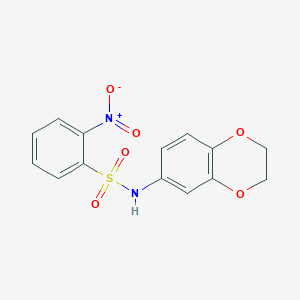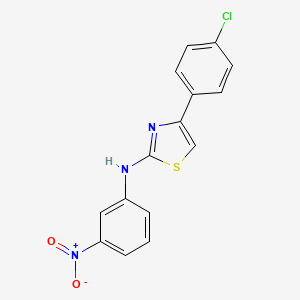
N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用機序
The mechanism of action of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is complex and not fully understood. It is believed to act as a modulator of various neurotransmitter systems, including glutamate, dopamine, and serotonin. N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes. It has also been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide are wide-ranging and have been studied extensively. N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other forms of injury. It has also been shown to improve cognitive function, memory, and attention. Additionally, N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have analgesic effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for researchers. It also has a wide range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, there are also limitations to its use. N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have some toxicity in animal models, and its effects on humans are not fully understood. Additionally, the mechanism of action of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is complex and not fully understood, making it difficult to interpret results from experiments.
将来の方向性
There are many potential future directions for research on N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One area of interest is its potential use as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its effects on various neurotransmitter systems. Finally, there is a need for further investigation into the potential toxicity of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its effects on humans. Overall, N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is a valuable tool for scientific research and has the potential to lead to important advances in our understanding of the brain and its functions.
合成法
The synthesis of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide involves the reaction of cyclopentylamine with 3-phenylacrylonitrile to form N-cyclopentyl-3-phenylacrylamide. This intermediate is then reacted with thiosemicarbazide to form the final product, N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. The synthesis process has been optimized to produce high yields of pure N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, making it readily available for research purposes.
科学的研究の応用
N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to interact with a variety of receptors in the brain, including the NMDA receptor, the sigma-1 receptor, and the dopamine transporter. This has led to investigations into its potential use as a treatment for various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
特性
IUPAC Name |
N-cyclopentyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c23-19(20-18-10-4-5-11-18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-3,6-9,18H,4-5,10-16H2,(H,20,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFVVSQZWDKWCN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5832468.png)





![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)

![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)
![5-[(4-amino-3,5-dichlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5832564.png)
![N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)